molecular formula C18H27N3O3 B7110407 N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide

Cat. No.: B7110407
M. Wt: 333.4 g/mol
InChI Key: YWPYDMIDQLGOES-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-methylphenyl group and two morpholine rings connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-15-2-4-16(5-3-15)19-18(22)14-21-8-11-24-17(13-21)12-20-6-9-23-10-7-20/h2-5,17H,6-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPYDMIDQLGOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCOC(C2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide typically involves a multi-step process. One common method starts with the preparation of 4-methylphenylamine, which is then reacted with chloroacetyl chloride to form N-(4-methylphenyl)chloroacetamide. This intermediate is subsequently reacted with morpholine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide linkage, where nucleophiles like hydroxide ions can replace the morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Products with replaced morpholine groups.

Scientific Research Applications

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(morpholin-4-yl)acetamide
  • N-(4-methylphenyl)-2-(piperidin-4-yl)acetamide
  • N-(4-methylphenyl)-2-(pyrrolidin-4-yl)acetamide

Uniqueness

N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide stands out due to its dual morpholine rings, which provide unique steric and electronic properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

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